4-(Benzyloxy)-3-methyl-1H-indazole

ADME Optimization Cellular Permeability Lipophilicity Tuning

This 4-(benzyloxy)-3-methyl-1H-indazole regioisomer (CAS 1056265-33-8) is a strategic kinase inhibitor building block with a calculated LogP of 3.45—substantially higher than the parent 3-methyl-1H-indazole (LogP 1.87–2.15)—enhancing membrane permeability for cell-based assays. The 4-benzyloxy substitution introduces distinct steric bulk and hydrogen-bonding potential that fundamentally alters kinase hinge-binding interactions versus 5-, 6-, or 7-substituted analogs. Generic substitution risks unreliable SAR extrapolation; even compounds with identical molecular formulas present different spatial orientations to biological targets. Available at ≥95% purity for consistent multi-step synthetic transformations and parallel ADME screening cascades. Procure this specific regioisomer to maintain experimental continuity and validate structure-activity hypotheses.

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
CAS No. 1056265-33-8
Cat. No. B1529639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-3-methyl-1H-indazole
CAS1056265-33-8
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC1=C2C(=NN1)C=CC=C2OCC3=CC=CC=C3
InChIInChI=1S/C15H14N2O/c1-11-15-13(17-16-11)8-5-9-14(15)18-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,16,17)
InChIKeyKZKVKULJRGKFCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)-3-methyl-1H-indazole (CAS 1056265-33-8): A Strategic Indazole Scaffold for Kinase-Focused Lead Discovery


4-(Benzyloxy)-3-methyl-1H-indazole (CAS 1056265-33-8) is a functionalized indazole derivative featuring a 3-methyl substitution and a 4-benzyloxy group on the heteroaromatic core . The indazole ring is a well-established privileged scaffold in medicinal chemistry, recognized as a bioisostere of phenol that offers enhanced lipophilicity and improved metabolic stability against phase I and II metabolism . This specific substitution pattern positions the compound as a versatile building block for structure-activity relationship (SAR) studies targeting protein kinase inhibition, with reported applications in anticancer and anti-inflammatory research programs . Commercially, the compound is available at 95%+ purity from multiple specialty chemical suppliers, with a molecular weight of 238.28 g/mol and a calculated LogP of 3.45, indicating moderate to high lipophilicity suitable for cellular penetration in assay development .

Why 4-(Benzyloxy)-3-methyl-1H-indazole Cannot Be Interchanged with Other Indazole Analogs in Kinase Inhibitor Programs


Generic substitution among indazole analogs is inadvisable due to the profound impact of substituent position and electronic character on both target engagement and physicochemical properties. The 4-benzyloxy substitution pattern on the indazole core introduces distinct steric bulk and hydrogen-bonding potential that can fundamentally alter kinase hinge-binding interactions and selectivity profiles compared to 5-, 6-, or 7-substituted regioisomers [1]. Furthermore, the specific 4-benzyloxy-3-methyl arrangement yields a calculated LogP of 3.45, substantially higher than the parent 3-methyl-1H-indazole (LogP 1.87-2.15), which directly influences membrane permeability, solubility, and protein binding characteristics that are critical for reproducible assay results [2]. Even compounds with identical molecular formulas (e.g., 5-(2-phenylethoxy)-1H-indazole) present different spatial orientations and electronic surfaces to biological targets, rendering SAR extrapolation unreliable without direct comparative testing . Procurement of this specific regioisomer is therefore essential for maintaining experimental continuity and validating structure-activity hypotheses.

Quantitative Differentiation of 4-(Benzyloxy)-3-methyl-1H-indazole: Evidence-Based Selection Criteria


Lipophilicity Enhancement for Improved Cellular Permeability: A Direct Comparison with the Parent Indazole Core

The introduction of the 4-benzyloxy group to the 3-methyl-1H-indazole core results in a significant increase in calculated lipophilicity. The target compound exhibits a calculated LogP of 3.45, compared to LogP values of 1.87-2.15 for the unsubstituted parent 3-methyl-1H-indazole . This represents an increase of 1.3-1.6 LogP units, which quantitatively corresponds to an approximately 20- to 40-fold increase in predicted octanol-water partition coefficient. This enhanced lipophilicity is critical for achieving adequate passive diffusion across cellular membranes in cell-based kinase inhibition assays .

ADME Optimization Cellular Permeability Lipophilicity Tuning

Substituent-Position-Dependent Biological Activity: Indazole Core Regioisomer Comparison

The position of the benzyloxy substituent on the indazole ring critically determines biological activity and target selectivity. While the 4-benzyloxy regioisomer (the target compound) has been specifically cited in kinase inhibitor patent literature as a component of substituted indazole derivatives active against multiple kinases [1], its 6-benzyloxy regioisomer (6-(benzyloxy)-1H-indazole) has been independently characterized with an IC50 value of approximately 5.15 µM against K562 leukemia cells . The distinct substitution patterns result in different molecular geometries that interact uniquely with kinase ATP-binding pockets, making direct activity extrapolation between regioisomers invalid. The 4-position substitution of the target compound places the benzyloxy group in a distinct spatial orientation relative to the hinge-binding region of kinases compared to 5- or 6-substituted analogs [2].

Kinase Inhibition Anticancer Activity Regioisomer SAR

Kinase Inhibition Versatility: Distinct Scaffold Positioning Relative to Optimized Clinical Candidates

The indazole scaffold, when appropriately substituted, serves as a versatile platform for kinase inhibitor development across multiple target families. Recent optimization campaigns have demonstrated that structural modifications to the indazole core can yield highly selective and potent kinase inhibitors: compound C05 (an indazole-based PLK4 inhibitor) achieved 87.45% inhibition at 0.5 µM with favorable selectivity across 10 kinases tested [1], while compound CZL-S092 exhibited a PLK4 IC50 of 0.9 nM with exceptional selectivity across a 37-kinase panel [2]. The target compound, 4-(benzyloxy)-3-methyl-1H-indazole, serves as an earlier-stage building block within this scaffold evolution pathway, offering a distinct substitution vector at the 4-position that provides synthetic entry points not available from alternative substitution patterns [3]. This positions the compound as a strategic intermediate for exploring chemical space orthogonal to existing clinical candidates.

Kinase Profiling Drug Discovery Scaffold Selectivity Optimization

Strategic Procurement and Application Scenarios for 4-(Benzyloxy)-3-methyl-1H-indazole in Drug Discovery


Structure-Activity Relationship (SAR) Exploration for Kinase Inhibitor Lead Optimization

This compound serves as a strategic building block for exploring SAR around the 4-position of the indazole core in kinase inhibitor programs. Its 4-benzyloxy substitution provides a distinct steric and electronic environment compared to other regioisomers, enabling medicinal chemists to systematically probe the impact of substituent position on target engagement and selectivity. The enhanced lipophilicity (LogP 3.45 vs. parent LogP 1.87-2.15) makes it particularly suitable for cell-based assays where membrane permeability is a limiting factor . Researchers should procure this specific regioisomer when seeking to diversify their chemical series beyond established 5- and 6-substituted indazole templates that dominate the kinase inhibitor patent landscape [1].

ADME Property Optimization Studies Requiring Controlled Lipophilicity

The calculated LogP of 3.45 positions this compound in a moderate-to-high lipophilicity range that is ideal for studying permeability-solubility trade-offs in early drug discovery. Unlike the parent 3-methyl-1H-indazole (LogP 1.87-2.15), this compound can serve as a tool for evaluating how increased lipophilicity affects cellular uptake, protein binding, and metabolic stability while maintaining a synthetically accessible scaffold . Procurement of this compound is recommended for laboratories conducting parallel ADME screening cascades where lipophilicity is a key optimization parameter.

Synthetic Intermediate for Late-Stage Diversification in Medicinal Chemistry

The 4-benzyloxy group can serve as a protecting group for the corresponding 4-hydroxyindazole, enabling selective functionalization at other positions of the indazole ring. This synthetic strategy is particularly valuable for preparing complex kinase inhibitor candidates that require orthogonal protection/deprotection sequences. The 95%+ purity specification from commercial suppliers ensures reliable performance in multi-step synthetic transformations without confounding impurities . The compound's inclusion in patent literature as a component of substituted indazole derivatives active as kinase inhibitors further validates its utility as a synthetic entry point for generating diverse chemical matter [1].

Comparative Cell-Based Assays Requiring Regioisomer Controls

Given the demonstrated position-dependent biological activity of benzyloxy-indazole regioisomers, this compound is essential as a control in studies designed to map the SAR of indazole-based kinase inhibitors. The distinct 4-substitution pattern provides a critical reference point for distinguishing target-specific effects from scaffold-derived nonspecific activity. Procurement of this specific regioisomer, rather than the 6-benzyloxy analog (IC50 = 5.15 µM in K562 cells), ensures that experimental conclusions accurately reflect the contribution of the 4-position substitution to the observed phenotype .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Benzyloxy)-3-methyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.